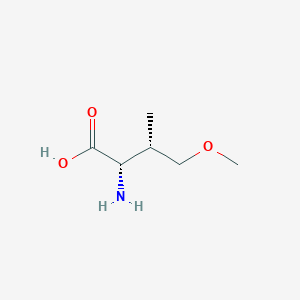

(3S)-4-Methoxy-L-valine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

630392-76-6 |

|---|---|

Molecular Formula |

C6H13NO3 |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

(2S,3S)-2-amino-4-methoxy-3-methylbutanoic acid |

InChI |

InChI=1S/C6H13NO3/c1-4(3-10-2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m1/s1 |

InChI Key |

HISPJANDJRUGFV-UHNVWZDZSA-N |

Isomeric SMILES |

C[C@H](COC)[C@@H](C(=O)O)N |

Canonical SMILES |

CC(COC)C(C(=O)O)N |

Origin of Product |

United States |

Contextualization Within the L Valine Derivative Landscape

L-valine, an essential proteinogenic amino acid, is a fundamental component of proteins and plays a crucial role in various biological processes. Its derivatives are a broad class of compounds where the basic L-valine structure is chemically modified to introduce new functional groups or alter its stereochemistry. These modifications can lead to compounds with unique chemical and biological properties, making them valuable tools in research and development. acs.orgontosight.ai

Derivatives of L-valine are extensively explored for their potential therapeutic applications. acs.org For instance, they are used in the design of drugs targeting specific biochemical pathways and in the development of new bioproducts. acs.org The introduction of different functional groups onto the L-valine scaffold can influence properties such as polarity, solubility, stability, and biological activity. acs.org

A common strategy in creating L-valine derivatives is the protection of its amino or carboxyl group to facilitate controlled chemical reactions. For example, N-methoxycarbonyl-L-valine is a key intermediate in the synthesis of antiviral medications. cymitquimica.comchemsrc.com This highlights the role of L-valine derivatives as crucial building blocks in the synthesis of complex and medicinally important molecules.

Table 1: Examples of L-Valine Derivatives and their Significance

| Derivative Name | Key Structural Feature | Significance/Application | Reference |

| N-methoxycarbonyl-L-valine | Methoxycarbonyl group on the nitrogen atom | Intermediate in antiviral drug synthesis | cymitquimica.comchemsrc.com |

| 3-Hydroxy-L-valine | Hydroxyl group at the 3-position | Found in natural products with antibiotic and antitumor activity | chemicalbook.com |

| Poly-L-valine | Polymer of L-valine | Used as a chiral stationary phase in chromatography | acs.org |

Significance As a Chiral Amino Acid Analog

The chirality of amino acids is a fundamental aspect of their biological function. In nature, proteins are almost exclusively composed of L-amino acids. The specific three-dimensional arrangement of atoms, or stereochemistry, is critical for the precise interactions between molecules in biological systems. aimspress.com

(3S)-4-Methoxy-L-valine is a chiral amino acid analog, meaning it retains a specific stereochemical configuration (the 'S' configuration at the alpha-carbon, typical of L-amino acids) while incorporating a structural modification (the methoxy (B1213986) group at the 4-position). This defined stereochemistry is crucial for its potential applications. Chiral molecules can interact differently with other chiral molecules, such as enzymes and receptors in the body. Therefore, the synthesis of enantiomerically pure compounds is of paramount importance in drug discovery and development. aimspress.com

The use of chiral amino acid analogs allows researchers to probe the structural and functional requirements of biological targets. By introducing specific modifications, scientists can study how changes in a molecule's shape and electronic properties affect its biological activity. This knowledge is instrumental in the design of new drugs with improved efficacy and selectivity.

Overview of Research Trajectories for 3s 4 Methoxy L Valine

Discovery and Identification in Biological Systems

The natural origins of this compound are not extensively documented, with its presence being noted primarily as a constituent of more complex molecules rather than as a free amino acid. Its discovery is intrinsically linked to the exploration of unique metabolic pathways in microorganisms.

Occurrence in Microbial Metabolites

While direct isolation of free this compound from microbial sources is not prominently reported in the literature, the structural motif is found within secondary metabolites produced by marine bacteria. A key example is the phenazine (B1670421) antibiotic, Pelagiomicin A, produced by the marine bacterium Pelagiobacter variabilis ontosight.ainih.govresearchgate.net. Pelagiomicin A is a complex molecule that incorporates a 3-hydroxy-L-valine methyl ester which also contains a methoxy (B1213986) group on the phenazine core, indicating that microbial systems possess the enzymatic machinery to perform methoxylation in conjunction with valine-related structures ontosight.aichemicalbook.com.

In contrast, other complex microbial peptides, such as the cyclomarins from marine streptomycetes, incorporate different methoxylated amino acids like β-methoxyphenylalanine, but not methoxyvaline mdpi.comacs.org. This highlights the specificity of biosynthetic pathways in different microbial species. The biosynthesis of such modified amino acids often occurs through pathways involving non-ribosomal peptide synthetases (NRPS), which can incorporate non-proteinogenic amino acids into larger peptide structures nih.gov.

Presence in Plant Secondary Metabolites

Current scientific literature does not provide evidence for the natural occurrence of this compound in plant secondary metabolites. While plants are known to synthesize the essential amino acid L-valine through well-established biosynthetic pathways starting from pyruvate (B1213749), the specific methoxylation at the C4 position to produce this compound has not been documented researchgate.net. The study of plant secondary metabolites is vast, and these compounds serve various roles in plant defense and signaling, but this compound is not among the currently identified compounds rsc.org.

Role as a Constituent of Complex Natural Products

The primary evidence for the existence of a methoxy-valine structure in nature comes from its role as a component of complex antibiotics. The Pelagiomicins, isolated from the marine bacterium Pelagiobacter variabilis, are a family of potent anticancer and antibacterial compounds nih.govresearchgate.net. The main component, Pelagiomicin A, is structurally defined as the (6-carboxy-4-methoxy-1-phenazinyl)methyl ester of 3-hydroxy-L-valine ontosight.ainih.govchemicalbook.com. This demonstrates that a methoxylated structure related to valine is biosynthetically feasible and incorporated into larger, biologically active molecules by microorganisms.

Table 1: Natural Product Containing a Methoxy-Valine Related Moiety

| Natural Product | Source Organism | Class of Compound |

|---|

Advanced Isolation and Purification Techniques for Research

The isolation and purification of non-proteinogenic amino acids like this compound from either natural sources or synthetic mixtures rely on advanced analytical techniques. While specific protocols for this exact compound are not detailed, standard methods for amino acid analysis are applicable.

Chromatographic Separations (e.g., HPLC, LC-MS)

Chromatographic methods are fundamental for the separation and identification of amino acids and their derivatives. encyclopedia.pub

High-Performance Liquid Chromatography (HPLC) is a primary tool for separating individual amino acids from complex mixtures. jst.go.jp For a compound like this compound, reversed-phase HPLC (RP-HPLC) would likely be employed, where the separation is based on the hydrophobicity of the molecule. Chiral HPLC, using a chiral stationary phase, would be essential to separate the L-enantiomer from its D-counterpart or other stereoisomers. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. This technique is invaluable for identifying and quantifying trace amounts of novel compounds in complex biological extracts. It allows for the determination of the molecular weight of the compound and provides structural information through fragmentation patterns. ucl.ac.uk

A classical chemical method for the resolution of a racemic mixture of DL-Methoxyvaline was described by Edwards and Minthorn Jr. This technique involved the selective precipitation of the L-form as a d-10-camphorsulfonate salt, demonstrating a chemical approach to chiral separation. cdnsciencepub.comcdnsciencepub.com

Table 2: Chromatographic Techniques for Amino Acid Separation

| Technique | Principle | Application for this compound |

|---|---|---|

| HPLC | Separation based on differential partitioning between a stationary and mobile phase. | Purification from mixtures; Chiral HPLC for enantiomeric separation. |

| LC-MS | HPLC separation followed by mass analysis. | Identification and quantification in complex biological samples. ucl.ac.uk |

| Chemical Resolution | Formation of diastereomeric salts with a chiral resolving agent. | Separation of L- and D-enantiomers of methoxyvaline. cdnsciencepub.comcdnsciencepub.com |

Extraction and Enrichment Strategies

The initial step in isolating a natural product from its source involves extraction and enrichment. For a microbial metabolite like this compound, if found in a fermentation broth, the process would typically begin with the separation of the microbial biomass from the liquid culture medium.

The general workflow would include:

Solvent Extraction : The culture filtrate or the cell biomass would be extracted with an appropriate organic solvent (e.g., ethyl acetate, butanol) to partition the target compound from the aqueous environment.

Fractionation : The crude extract would then be subjected to preliminary fractionation using techniques like solid-phase extraction (SPE) or column chromatography with various stationary phases (e.g., silica (B1680970) gel, Sephadex) to enrich the fraction containing the desired compound.

Purification : The enriched fractions would then be purified using the high-resolution chromatographic techniques described in section 2.2.1, such as preparative HPLC, to yield the pure compound. The isolation of the pelagiomicins followed such a path, where the compounds were extracted from the culture broth and subsequently purified for structural elucidation. nih.govresearchgate.net

Stereoselective and Enantioselective Synthetic Routes

The creation of specific stereoisomers of 4-Methoxy-L-valine requires precise control over the formation of chiral centers. Various synthetic methodologies have been developed to achieve high diastereoselectivity and enantioselectivity.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules like this compound. frontiersin.org This approach utilizes chiral catalysts to direct a reaction towards the formation of a specific enantiomer. While direct asymmetric catalytic synthesis of this compound is not extensively documented in readily available literature, general principles of asymmetric catalysis can be applied. For instance, the asymmetric hydrogenation of a suitable dehydroamino acid precursor using a chiral rhodium or ruthenium catalyst is a common method for synthesizing chiral amino acids. hilarispublisher.com Another approach involves the asymmetric alkylation of a glycine (B1666218) enolate equivalent, where a chiral phase-transfer catalyst or a chiral ligand on a metal enolate controls the stereochemical outcome. renyi.hu

The development of novel organocatalysts, such as those derived from proline, has also revolutionized asymmetric synthesis. clockss.org These small organic molecules can catalyze a variety of transformations with high enantioselectivity. frontiersin.org For example, a chiral Brønsted base could be employed to catalyze the addition of a nucleophile to an imine derivative, establishing the stereocenter at the α-position of the amino acid. frontiersin.org

| Catalyst Type | Reaction | Key Features |

| Chiral Transition Metal Complexes (e.g., Rh, Ru) | Asymmetric Hydrogenation | High enantioselectivity, applicable to dehydroamino acid precursors. |

| Chiral Phase-Transfer Catalysts | Asymmetric Alkylation | Used with glycine enolate equivalents to control stereochemistry. |

| Chiral Organocatalysts (e.g., Proline-derived) | Various (e.g., Aldol, Mannich) | Metal-free, often biomimetic, dual activation modes. clockss.org |

Chiral pool synthesis leverages naturally occurring chiral molecules as starting materials to impart chirality to the target molecule. numberanalytics.com L-valine, a readily available and inexpensive amino acid, is a common starting material for the synthesis of derivatives like this compound. baranlab.org

A general strategy could involve the stereoselective functionalization of the side chain of L-valine. For example, deamination of L-valine can produce the corresponding α-hydroxy acid with retention of configuration. nih.gov This hydroxy group can then be manipulated and converted to a methoxy group. Another approach could involve the protection of the amino and carboxyl groups of L-valine, followed by selective oxidation of one of the methyl groups of the isopropyl side chain and subsequent functional group interconversion to introduce the methoxy group. The inherent chirality of the starting L-valine directs the stereochemistry of the final product. d-nb.info

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating portions of all starting materials. frontiersin.orgacs.org The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that are well-suited for the synthesis of α-amino acid derivatives. organic-chemistry.orgmdpi.com

In the context of this compound, it could be used as the amine component in an Ugi four-component reaction (U-4CR). For instance, reacting this compound with an aldehyde, an isocyanide, and a carboxylic acid would yield a complex peptidomimetic structure in a single, atom-economical step. The stereochemistry of the starting amino acid is typically retained in the product. This strategy is valuable for rapidly generating libraries of complex molecules for drug discovery and other applications. mdpi.com

| Reaction | Components | Product | Key Advantage |

| Ugi Four-Component Reaction | Amine (e.g., this compound), Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide derivative | High convergence and atom economy. mdpi.com |

| Passerini Three-Component Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acyloxy carboxamide | Efficient formation of α-hydroxy acid derivatives. organic-chemistry.org |

Chemo-Enzymatic Synthesis Pathways

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. nih.gov Enzymes, as biocatalysts, can exhibit high stereoselectivity and operate under mild conditions. researchgate.net

For the synthesis of this compound, an enzymatic resolution of a racemic mixture of a suitable precursor could be employed. For example, an aminopeptidase (B13392206) from Pseudomonas putida can selectively hydrolyze the L-amide of a racemic amino acid amide, leaving the D-amino acid amide unreacted. iupac.org This allows for the separation of the two enantiomers. Similarly, a hydantoinase and a carbamoylase can be used in a "Hydantoinase Process" to convert a racemic hydantoin (B18101) derivative into the corresponding L-amino acid with high enantiomeric excess. nih.gov

Another chemo-enzymatic approach could involve the use of an engineered enzyme to directly introduce the methoxy group onto the valine scaffold in a stereoselective manner. Advances in protein engineering are continually expanding the toolbox of available biocatalysts for novel transformations. researchgate.net

Synthesis of Structural Analogs for Research Probing

The synthesis of structural analogs of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery and for probing biological processes. By systematically modifying the structure of the parent molecule, researchers can gain insights into its molecular interactions and biological function.

Analogs can be synthesized by varying the substituents on the side chain, the stereochemistry, or the backbone of the amino acid. For example, the methoxy group could be replaced with other alkoxy groups of varying chain lengths or with a hydroxyl or halogen atom. This can be achieved by using different alkylating agents in the synthesis or by employing alternative starting materials.

The synthesis of diastereomers can be accomplished by using the enantiomer of the starting material in a chiral pool synthesis or by employing a different chiral catalyst in an asymmetric synthesis. acs.org The peptide backbone can be modified by, for example, N-methylation of the amino group. monash.edu These analogs provide valuable tools for medicinal chemists and chemical biologists to explore the chemical space around this compound.

Biosynthesis and Enzymatic Mechanisms of 3s 4 Methoxy L Valine

Elucidation of Biosynthetic Pathways

The elucidation of the biosynthetic pathway for (3S)-4-Methoxy-L-valine involves identifying its fundamental precursors and mapping the metabolic steps that lead to its formation.

The backbone of the molecule is L-valine, which is synthesized in bacteria and plants from pyruvic acid. wikipedia.orgagriculturejournals.cz Therefore, pyruvate (B1213749) is the primary precursor for the carbon skeleton. The biosynthesis of the valine portion involves several key intermediates derived from pyruvate. researchgate.net

While direct tracing studies for this compound are not available, the origin of the methoxy (B1213986) group can be inferred from common metabolic pathways. In biological systems, the most common methyl group donor is S-adenosyl methionine (SAM). It is therefore highly probable that SAM serves as the precursor for the methoxy group, which is added to a hydroxylated intermediate through the action of a methyltransferase enzyme.

Feeding experiments using isotopically labeled precursors would be the definitive method for confirming this pathway. For instance, using labeled L-[2H8]valine has been employed to trace its incorporation into other natural products, a technique that could be applied here. researchgate.net

The metabolic route to this compound likely begins with the canonical L-valine biosynthetic pathway, followed by hydroxylation and methylation steps.

L-Valine Biosynthesis Pathway: The synthesis of L-valine from pyruvate is a four-step enzymatic process found in microorganisms and plants. agriculturejournals.cz

Step 1: Two molecules of pyruvate are condensed by Acetolactate Synthase to form α-acetolactate. agriculturejournals.czresearchgate.net

Step 2: α-acetolactate is converted to α,β-dihydroxy-isovalerate by Ketol-acid Reductoisomerase (also known as acetohydroxy acid isomeroreductase). agriculturejournals.czresearchgate.net This step requires NADPH as a cofactor.

Step 3: Dihydroxyacid Dehydratase catalyzes the dehydration of α,β-dihydroxy-isovalerate to form α-ketoisovalerate. agriculturejournals.czresearchgate.net

Step 4: The final step is a transamination reaction where α-ketoisovalerate receives an amino group, typically from glutamate, to yield L-valine. This reaction is catalyzed by a Branched-chain Amino Acid Transaminase . agriculturejournals.czresearchgate.net

Proposed Hydroxylation and Methoxylation: To form this compound, a hydroxyl group must first be introduced at the C4 position of an intermediate, followed by methylation.

Hydroxylation: An oxygenase, likely a cytochrome P450 monooxygenase or a non-heme iron-dependent oxygenase, could catalyze the hydroxylation of L-valine or a late-stage precursor like α-ketoisovalerate to introduce a hydroxyl group, forming a (3S)-4-hydroxy-L-valine intermediate.

Methylation: An O-methyltransferase would then catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to the hydroxyl group of the intermediate, yielding the final product, this compound.

This proposed route is based on common enzymatic reactions observed in the biosynthesis of other modified amino acids.

Characterization of Key Biosynthetic Enzymes

The key enzymes in the proposed pathway would include those from the core L-valine pathway and the specific enzymes responsible for the methoxy group addition.

To study their mechanisms, these enzymes must be isolated and purified. Standard biochemical techniques are employed for this purpose. For example, valine dehydrogenase from Streptomyces coelicolor has been purified to homogeneity from cell-free extracts using techniques like gel filtration chromatography. nih.gov Similarly, dihydroxyacid dehydratase has been successfully purified from spinach leaves. researchgate.net

A general workflow for purification includes:

Cell Lysis: Breaking open the source organism's cells to release the enzymes.

Fractionation: Using techniques like ammonium (B1175870) sulfate (B86663) precipitation to concentrate the protein fraction.

Chromatography: Employing various chromatography methods such as ion exchange, size exclusion, and affinity chromatography to separate the target enzyme from other proteins.

The purity of the enzyme is typically assessed using SDS-PAGE (Sodium dodecyl-sulfate polyacrylamide gel electrophoresis).

The catalytic mechanism and substrate specificity are crucial for understanding enzyme function.

L-Valine Pathway Enzymes:

Acetolactate Synthase: This enzyme condenses two pyruvate molecules.

Ketol-acid Reductoisomerase: This enzyme catalyzes both an isomerization and a reduction reaction.

Dihydroxyacid Dehydratase: Studies on the spinach enzyme show it dehydrates the dihydroxy-isovalerate precursor. researchgate.net

Valine Dehydrogenase (alternative to transaminase): This enzyme, found in some Streptomyces species, catalyzes the reductive amination of 2-oxoisovalerate. nih.gov It shows high specificity for L-valine and requires NAD+ as a cofactor. nih.govscispace.com Kinetic studies suggest a sequential ordered mechanism where the cofactor (NADH) binds first, followed by the keto acid and ammonia. scispace.com

Proposed Modifying Enzymes:

Hydroxylase: The specificity of this enzyme would be critical, as it must recognize L-valine or a precursor and hydroxylate it at the correct position.

O-Methyltransferase: This enzyme would need to specifically recognize the (3S)-4-hydroxy-L-valine intermediate. The catalytic mechanism would involve the nucleophilic attack of the hydroxyl group's oxygen on the methyl group of SAM.

The study of enzyme kinetics, including the determination of Michaelis constants (Km) for substrates, helps to quantify substrate specificity. nih.govscispace.com

Table 1: Key Enzymes in the L-Valine Biosynthetic Pathway This table is interactive. You can sort and filter the data.

| Enzyme Name | Abbreviation | EC Number | Function | Precursor | Product |

|---|---|---|---|---|---|

| Acetolactate Synthase | AHAS | 2.2.1.6 | Condensation of two pyruvate molecules | Pyruvate (x2) | α-Acetolactate |

| Ketol-acid Reductoisomerase | AHAIR | 1.1.1.86 | Isomerization and reduction | α-Acetolactate | α,β-Dihydroxy-isovalerate |

| Dihydroxyacid Dehydratase | DHAD | 4.2.1.9 | Dehydration | α,β-Dihydroxy-isovalerate | α-Ketoisovalerate |

The genes encoding the enzymes for L-valine biosynthesis are often organized into operons or gene clusters in bacteria. researchgate.net In Escherichia coli and Staphylococcus aureus, these are known as the ilv genes, which also code for enzymes involved in isoleucine biosynthesis. nih.govnih.gov

For example, the map order of the structural genes in E. coli K-12 has been established as ilvE, ilvD, and ilvA (regulated by operator oprA) and ilvB and ilvC (regulated by operator oprB). nih.gov

ilvB and ilvN encode Acetolactate Synthase.

ilvC encodes Ketol-acid Reductoisomerase.

ilvD encodes Dihydroxyacid Dehydratase.

ilvE encodes Branched-chain Amino Acid Transaminase.

If this compound is a natural product, the genes for the specific hydroxylase and O-methyltransferase would likely be located within or near this primary ilv gene cluster. This co-localization facilitates the coordinated regulation and expression of all genes required for the synthesis of the final modified amino acid. Metabolic engineering strategies often focus on modulating the expression of these genes to enhance the production of L-valine. researchgate.netnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation | Role in Pathway |

|---|---|---|

| This compound | - | Final Product |

| L-Valine | Val | Parent Compound / Intermediate |

| Pyruvic acid | - | Primary Precursor |

| α-Acetolactate | - | Intermediate |

| α,β-Dihydroxy-isovalerate | DHV | Intermediate |

| α-Ketoisovalerate | - | Intermediate |

| (3S)-4-Hydroxy-L-valine | - | Proposed Intermediate |

| S-adenosyl methionine | SAM | Methyl Group Donor |

| L-Glutamic acid | Glu | Amino Group Donor |

| Nicotinamide adenine (B156593) dinucleotide (oxidized) | NAD+ | Cofactor |

| Nicotinamide adenine dinucleotide (reduced) | NADH | Cofactor |

Metabolic Engineering for Enhanced Biosynthesis of this compound: A Scientific Dead End

Initial research into the biosynthesis and potential metabolic engineering of this compound reveals a significant challenge: a lack of scientifically documented natural biosynthetic pathways for this specific compound. Extensive searches of available biochemical and metabolic engineering literature have not yielded any evidence of microorganisms or enzymatic systems capable of producing this methoxylated derivative of L-valine.

This compound is cataloged with the CAS Number 630392-76-6, and its availability is primarily through chemical synthesis from various suppliers. This strongly suggests that the compound is a synthetic amino acid derivative rather than a naturally occurring metabolite.

Consequently, the core premise of the requested article—to detail the biosynthesis, enzymatic mechanisms, and metabolic engineering strategies for enhancing the production of this compound—cannot be fulfilled based on current scientific knowledge. The fundamental prerequisite for metabolic engineering is the existence of a biological pathway, either natural or heterologously expressed, which can be optimized. In the case of this compound, such a pathway has not been identified.

While the broader field of metabolic engineering has made significant strides in the production of standard amino acids like L-valine through extensive pathway optimization and strain engineering in microorganisms such as Escherichia coli and Corynebacterium glutamicum, these efforts are not directly transferable to a molecule with a specific methoxy group at the 4-position without a known methyltransferase or other enzyme capable of this specific modification on a valine precursor.

Therefore, the sections and subsections outlined in the user's request, including "Pathway Optimization and Flux Control" and "Strain Engineering for Research Production," are not applicable to this compound due to the absence of a known biosynthetic route. Any attempt to generate content for these sections would be speculative and lack the required scientific accuracy and citation-based evidence.

Molecular and Biochemical Roles of 3s 4 Methoxy L Valine

Integration into Peptides and Proteins

Currently, there is no available scientific literature detailing the integration of (3S)-4-Methoxy-L-valine into peptides and proteins.

Role as a Non-Canonical Amino Acid in Peptidomimetics

No studies have been identified that describe the use or role of this compound as a non-canonical amino acid in the field of peptidomimetics. Research in this area has focused on other non-canonical amino acids, but this specific compound is not mentioned.

Influence on Peptide/Protein Structure and Function

There is no available data on the influence of incorporating this compound on the structure or function of peptides or proteins. The effects of its unique methoxy (B1213986) group on molecular conformation, stability, and biological activity remain uninvestigated.

Advanced Analytical and Structural Elucidation Methodologies in 3s 4 Methoxy L Valine Research

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of (3S)-4-Methoxy-L-valine. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected ¹H NMR spectrum would show distinct signals for the methoxy (B1213986) group protons, the methyl protons of the valine side chain, and the protons on the alpha and beta carbons.

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in this compound will give a distinct signal, allowing for the confirmation of the number and types of carbon atoms present, including the carbonyl carbon of the carboxylic acid, the methoxy carbon, and the carbons of the valine backbone.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, helping to piece together the hydrogen framework, while HSQC spectra correlate directly bonded proton and carbon atoms, confirming the C-H connections within the molecule.

Below is a table summarizing predicted and experimental NMR data for L-valine, which serves as a structural analogue to this compound.

| Nucleus | Predicted Chemical Shift (ppm) in D₂O | Experimental Chemical Shift (ppm) in H₂O |

| ¹³C | 175.4 | 174.4 |

| 60.4 | 60.4 | |

| 30.4 | 30.8 | |

| 18.6 | 18.9 | |

| 18.6 | 18.5 | |

| ¹H | 3.6 | 3.6 |

| 2.3 | 2.3 | |

| 1.0 | 1.0 | |

| 1.0 | 1.0 |

Data sourced from the Human Metabolome Database (HMDB) for L-Valine. hmdb.cahmdb.cahmdb.cahmdb.ca

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of this compound and in elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. This is a critical step in confirming the identity of this compound.

Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific mass-to-charge ratio are selected and fragmented. The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation patterns would involve the loss of the methoxy group, the carboxylic acid group, and parts of the valine side chain. researchgate.netresearchgate.net The fragmentation of amino acids is a well-studied process, and these known pathways can be used to interpret the MS/MS spectrum of this derivative. nih.govunito.it

The fragmentation of the parent L-valine molecule often involves the loss of the carboxyl group (COOH), leading to a significant fragment ion. researchgate.net Similar fragmentation pathways are expected for this compound, with additional fragments corresponding to the methoxy group.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups. These include a broad O-H stretch from the carboxylic acid, C-H stretching vibrations from the alkyl and methoxy groups, a strong C=O stretch from the carbonyl group, and C-O stretching from the ether and carboxylic acid functionalities. The spectrum of L-valine shows characteristic peaks for the NH₃⁺ symmetric deformation and COO⁻ asymmetric stretching vibrations. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| C-H (Alkyl/Methoxy) | 3000-2850 |

| C=O (Carbonyl) | 1760-1690 |

| C-O (Ether/Carboxylic Acid) | 1300-1000 |

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis. These methods are particularly important for assessing the enantiomeric purity of the compound.

Since this compound is a chiral molecule, it is crucial to determine its enantiomeric purity. Chiral chromatography is the primary method used for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

The development of a reliable chiral method is essential to ensure that trace levels of the undesired enantiomer are not present. rsc.org Various CSPs, such as those based on macrocyclic glycopeptides or polysaccharides, can be employed for the separation of amino acid enantiomers. sigmaaldrich.comresearchgate.net The choice of CSP and mobile phase is critical for achieving optimal separation.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, identification, and quantification of this compound. UPLC, with its use of smaller stationary phase particles, offers higher resolution and faster analysis times compared to traditional HPLC.

Method development involves optimizing various parameters, including the choice of column, mobile phase composition, flow rate, and detector settings. For amino acids and their derivatives, which are often polar, reversed-phase chromatography with aqueous-organic mobile phases is commonly used. rsc.orghelixchrom.com Derivatization can sometimes be employed to enhance the chromatographic properties and detectability of the analyte. rsc.org However, direct analysis of underivatized amino acids is also possible and often preferred to avoid additional sample preparation steps. nih.govjocpr.com

The following table outlines a typical set of parameters for an HPLC method for amino acid analysis.

| Parameter | Condition |

| Column | C18 Reversed-Phase |

| Mobile Phase | Gradient of aqueous buffer and organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Detector | UV or Mass Spectrometer |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

The combination of HPLC or UPLC with mass spectrometry (LC-MS) provides a highly sensitive and selective method for the quantification of this compound, particularly in complex matrices. researchgate.netnih.gov

Chemical Modifications and Derivatizations of 3s 4 Methoxy L Valine for Research Applications

Synthesis of Protected Derivatives for Peptide Synthesis

In modern peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the prevention of unwanted side reactions is paramount. This is achieved by temporarily blocking the reactive α-amino group of the amino acid building blocks. chempep.com For (3S)-4-Methoxy-L-valine, this involves the introduction of well-established amine protecting groups, most commonly the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group or the acid-labile tert-butoxycarbonyl (Boc) group.

The ether linkage in the 4-methoxy side chain of this compound is chemically robust and stable under the standard conditions used for both Fmoc and Boc synthesis strategies. peptide.com It does not react during the coupling steps and withstands the mild basic conditions (e.g., piperidine) for Fmoc removal and the acidic conditions (e.g., trifluoroacetic acid, TFA) for Boc removal. total-synthesis.comtotal-synthesis.com Therefore, the side chain does not require its own orthogonal protecting group, simplifying the synthesis process. peptide.com

The synthesis of these protected derivatives typically involves reacting this compound with an activated form of the protecting group, such as Fmoc-N-hydroxysuccinimide (Fmoc-OSu) or di-tert-butyl dicarbonate (B1257347) (Boc₂O), under basic conditions. organic-chemistry.org The resulting N-protected amino acids, Fmoc-(3S)-4-Methoxy-L-valine and Boc-(3S)-4-Methoxy-L-valine, serve as key monomers for incorporation into peptide chains.

| Protecting Group | Common Reagent for Introduction | Deprotection Conditions | Orthogonality/Stability |

|---|---|---|---|

| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-OSu or Fmoc-Cl | Weak base (e.g., 20% piperidine (B6355638) in DMF) total-synthesis.com | Stable to mild acid; cleaved by base. chempep.com Orthogonal to Boc and many acid-labile side-chain protecting groups (e.g., tBu, Trt). chempep.com |

| Boc (tert-butoxycarbonyl) | Boc₂O (Di-tert-butyl dicarbonate) | Moderate to strong acid (e.g., TFA) | Stable to base and nucleophiles. organic-chemistry.org Orthogonal to Fmoc and hydrogenolysis-labile groups (e.g., Cbz). total-synthesis.com |

Introduction of Reporter Tags and Probes for Biological Studies

To visualize and track molecules within complex biological systems, this compound can be conjugated to reporter tags, such as fluorescent dyes. biomol.com These fluorescent probes allow for real-time imaging of cellular processes and molecular interactions. nih.gov The most common strategy for labeling amino acids is to target the primary α-amino group. biomol.com

The synthesis of a fluorescently labeled this compound involves the reaction of the free amino acid with an amine-reactive fluorescent dye. biomol.com A variety of such dyes are commercially available, each with distinct spectral properties. The choice of fluorophore depends on the specific application, including the desired excitation and emission wavelengths and the instrumentation available. proteogenix.science Once the N-terminal amine of this compound attacks the reactive moiety of the dye (e.g., an isothiocyanate or sulfonyl chloride), a stable covalent bond is formed. The resulting fluorescent amino acid can be used directly in cell-based assays or incorporated into peptides to create fluorescently labeled probes for studying protein-protein interactions, enzyme activity, or cellular uptake. proteogenix.sciencenih.gov

| Fluorophore Class | Example Dye | Typical Reactive Group | Excitation/Emission (nm, approx.) |

|---|---|---|---|

| Fluorescein | Fluorescein isothiocyanate (FITC) | Isothiocyanate | 495 / 525 |

| Dansyl | Dansyl chloride | Sulfonyl chloride | 340 / 510 |

| Rhodamine | Tetramethylrhodamine isothiocyanate (TRITC) | Isothiocyanate | 550 / 575 |

| BODIPY | BODIPY FL, NHS Ester | N-Hydroxysuccinimide (NHS) ester | 505 / 511 |

| Nitrobenzoxadiazole | NBD-Cl (4-Chloro-7-nitrobenzofurazan) | Chloro | 465 / 535 |

Note: Spectral properties can vary depending on the solvent and conjugation state.

Creation of Bioconjugates for Targeted Research

Bioconjugation links a molecule with a specific biological function to another molecule, such as a drug or imaging agent. A prominent application is in the development of antibody-drug conjugates (ADCs), which use monoclonal antibodies to deliver potent cytotoxic drugs directly to cancer cells. nih.gov The linker connecting the antibody and the drug is a critical component, and its stability and cleavage mechanism dictate the ADC's efficacy and safety. iris-biotech.de

| Dipeptide Linker Motif | Cleavage Agent | Potential Role of this compound | Application Example |

|---|---|---|---|

| Valine-Citrulline (Val-Cit) | Cathepsin B iris-biotech.de | Replacement for Valine to form (3S)-4-Methoxy-Val-Cit | ADCs (e.g., Brentuximab vedotin) |

| Valine-Alanine (Val-Ala) | Lysosomal proteases | Replacement for Valine to form (3S)-4-Methoxy-Val-Ala | ADCs (e.g., Loncastuximab tesirine) |

| Phenylalanine-Lysine (Phe-Lys) | Cathepsin B | Could be part of a more complex peptide linker also containing the modified valine | ADCs |

Development of this compound-based Scaffolds for Compound Library Generation

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of diverse molecules, known as compound libraries. americanpeptidesociety.org At the heart of these libraries is a central molecular framework, or scaffold, from which structural diversity is generated. Amino acids are excellent scaffolds due to their inherent chirality and multiple points for diversification. acs.orgacs.org

This compound can serve as a versatile scaffold for generating focused compound libraries. The molecule possesses three primary points for chemical modification:

N-terminus (α-amino group): Can be modified through acylation with various carboxylic acids, sulfonyl chlorides, or through reductive amination to introduce a wide range of substituents.

C-terminus (carboxyl group): Can be converted into a diverse set of amides, esters, or reduced to an alcohol for further functionalization.

Side Chain: While the methoxy (B1213986) group itself is relatively inert, the synthesis of this compound analogs with different ether or ester functionalities at the 4-position would create an additional vector of diversity. Late-stage functionalization strategies could also be explored to modify the side chain post-synthesis. researchgate.net

By systematically varying the chemical groups at these positions using techniques like split-and-mix synthesis, vast libraries of unique compounds based on the this compound core can be generated. nih.gov These libraries can then be screened against biological targets to identify novel hit compounds for therapeutic development.

| Diversification Point | Common Chemical Reactions | Resulting Functional Groups |

|---|---|---|

| α-Amino Group | Acylation, Sulfonylation, Reductive Amination | Amides, Sulfonamides, Secondary/Tertiary Amines |

| Carboxyl Group | Amide coupling, Esterification, Reduction | Amides, Esters, Alcohols |

| Side Chain (via analog synthesis) | Alkylation of a 4-hydroxy precursor, Etherification | Ethers, Esters, Alkyl groups |

Theoretical and Computational Investigations of 3s 4 Methoxy L Valine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods, ranging from semi-empirical to ab initio and density functional theory (DFT), can elucidate the electronic structure and reactivity of (3S)-4-Methoxy-L-valine. Such calculations on amino acids and their derivatives have proven invaluable for interpreting their chemical behavior. For instance, quantum chemical studies on various amino acids have been used to compare molecular properties with experimental results, providing insights into their reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the amino group and the non-bonding electrons of the oxygen atoms in the carboxyl and methoxy (B1213986) groups, as these are the regions of highest electron density. The LUMO, conversely, is likely to be distributed over the carbonyl carbon and the rest of the carboxylic acid group, which are the most electrophilic sites.

The introduction of the methoxy group at the 4-position of L-valine is anticipated to influence the energies of these frontier orbitals. The electron-donating nature of the methoxy group would likely raise the energy of the HOMO, potentially making the molecule more susceptible to oxidation compared to its parent amino acid, L-valine. The HOMO-LUMO gap provides a measure of the molecule's excitability; a smaller gap suggests that the molecule can be more easily excited electronically. Quantum chemical calculations on various organic molecules have shown that lower HOMO-LUMO energy gaps are associated with higher chemical reactivity and biological activity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| L-Valine | -9.8 | 1.2 | 11.0 |

| This compound | -9.5 | 1.1 | 10.6 |

Note: The values presented in this table are hypothetical and for illustrative purposes to demonstrate expected trends based on chemical principles.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In the case of this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the carboxylate group and the methoxy group, indicating these as primary sites for interaction with electrophiles or for forming hydrogen bonds as an acceptor. Conversely, the hydrogen atoms of the amino group and the carboxylic acid proton (in its non-zwitterionic form) would exhibit strong positive potential, marking them as sites for nucleophilic attack or as hydrogen bond donors.

The presence of the methoxy group, with its electron-rich oxygen atom, would introduce an additional region of negative electrostatic potential compared to L-valine. This feature could influence the molecule's intermolecular interactions and its binding orientation within a receptor active site. Studies on other amino acids have demonstrated the utility of MEP maps in understanding their charge distribution and intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. For a modified amino acid like this compound, MD simulations can reveal the accessible conformations of its side chain and backbone, as well as its interactions with solvent molecules.

The conformational landscape of this compound is expected to be influenced by the additional methoxy group. The rotation around the Cβ-Cγ and Cγ-O bonds will define the conformational preferences of the side chain. MD simulations can quantify the populations of different rotameric states and the energy barriers between them. These simulations on amino acid solutions have been used to investigate the effects of solute concentration on their behavior.

Furthermore, MD simulations can be employed to study the hydration of this compound. The methoxy group's oxygen atom can act as a hydrogen bond acceptor, potentially altering the local water structure compared to the purely hydrophobic side chain of valine. Understanding the hydration shell is crucial as it mediates interactions with other molecules, including biological receptors.

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Docking studies are instrumental in drug discovery for predicting the binding mode of a ligand to a protein target.

In a hypothetical docking study of this compound to a target protein, the methoxy group could play a significant role in the binding affinity and specificity. Depending on the nature of the binding pocket, the oxygen atom of the methoxy group could act as a hydrogen bond acceptor, interacting with donor residues such as arginine, lysine, or serine. The methyl group could also engage in van der Waals or hydrophobic interactions with nonpolar residues in the active site.

Table 2: Potential Interactions of this compound in a Hypothetical Protein Binding Site

| Functional Group of Ligand | Potential Interacting Residue(s) | Type of Interaction |

|---|---|---|

| Amino Group | Aspartic Acid, Glutamic Acid | Salt Bridge, Hydrogen Bond |

| Carboxyl Group | Arginine, Lysine, Histidine | Salt Bridge, Hydrogen Bond |

| Methoxy Oxygen | Serine, Threonine, Tyrosine | Hydrogen Bond |

| Isopropyl Group | Leucine, Isoleucine, Valine | Hydrophobic Interaction |

In Silico Prediction of Biochemical Properties

A variety of computational tools and algorithms are available to predict the physicochemical and biochemical properties of molecules in silico. These predictions are valuable in the early stages of drug discovery and for understanding the potential biological role of a novel compound.

For this compound, in silico methods can be used to estimate a range of properties. These predictions are based on the molecule's structure and are often derived from quantitative structure-activity relationship (QSAR) models or other machine learning algorithms trained on large datasets of known molecules. The prediction of physicochemical properties of amino acid side chain analogs using molecular simulation has been demonstrated to provide good accuracy.

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method of Prediction |

|---|---|---|

| Molecular Weight | 147.17 g/mol | Calculation from formula |

| LogP (octanol-water partition coefficient) | -1.5 to -1.0 | Fragment-based methods |

| pKa (carboxyl group) | 2.0 - 2.5 | Empirical models |

| pKa (amino group) | 9.0 - 9.5 | Empirical models |

Note: The predicted values are estimates and can vary depending on the specific software and algorithm used.

These predicted properties provide a preliminary assessment of the molecule's likely behavior in a biological system. For example, the LogP value suggests that this compound is a relatively polar molecule, which would influence its solubility and ability to cross biological membranes.

Emerging Research Frontiers and Future Perspectives for 3s 4 Methoxy L Valine

Novel Synthetic Methodologies

The development of efficient and stereoselective synthetic routes is paramount for the accessibility of (3S)-4-Methoxy-L-valine for further research. Future investigations are likely to focus on both chemical and enzymatic approaches to overcome the challenges associated with its synthesis.

Potential chemical synthesis strategies may involve the modification of L-valine or its derivatives. For instance, methods for the N-methylation of amino acids are well-established and could be adapted for the O-methylation of a suitable hydroxylated valine precursor. monash.edu A plausible approach could involve the synthesis of a protected L-valine derivative with a hydroxyl group at the 4-position, followed by a selective methylation step.

Enzymatic synthesis offers a promising green alternative, potentially providing high stereoselectivity under mild reaction conditions. While specific enzymes for the synthesis of this compound have not been identified, the broader field of biocatalysis provides a strong foundation. For example, engineered enzymes, such as variants of O-methyltransferases, could be developed to specifically catalyze the methylation of a 4-hydroxy-L-valine precursor. nih.gov The discovery and engineering of novel enzymes with tailored substrate specificities will be a key area of future research.

Table 1: Potential Synthetic Approaches for this compound and Related Compounds

| Methodology | Description | Potential Advantages | Key Challenges |

|---|---|---|---|

| Chemical Synthesis | Multi-step synthesis starting from L-valine or a suitable precursor, involving protection, hydroxylation, and methylation steps. | Scalability and adaptability for producing various analogs. | Potential for racemization, use of harsh reagents, and by-product formation. |

| Enzymatic Synthesis | Use of isolated enzymes (e.g., engineered methyltransferases) or whole-cell biocatalysts to perform specific transformations. | High stereoselectivity, mild reaction conditions, and environmentally friendly. | Enzyme discovery and engineering, substrate availability, and process optimization. |

| Chemoenzymatic Synthesis | A hybrid approach combining chemical and enzymatic steps to leverage the advantages of both methodologies. | Can overcome limitations of purely chemical or enzymatic routes. | Integration of different reaction conditions and purification challenges. |

Advanced Biosynthetic Pathway Engineering

The de novo biosynthesis of this compound in microbial hosts represents a sustainable and cost-effective production strategy. This would involve the rational design and engineering of metabolic pathways in organisms such as Escherichia coli or Corynebacterium glutamicum, which are already established platforms for amino acid production. nih.gov

A potential biosynthetic route could be engineered by introducing a hydroxylase to convert L-valine to 4-hydroxy-L-valine, followed by the action of an O-methyltransferase to yield the final product. The identification and heterologous expression of genes encoding these enzymes would be a critical first step. Recent research into the biosynthesis of methoxy-containing natural products, such as the alkaloid quinine, has identified relevant methyltransferases that could serve as starting points for protein engineering. researchgate.netnih.govresearchgate.net

Furthermore, systems metabolic engineering strategies could be employed to optimize the production of this compound. nih.gov This could involve redirecting carbon flux towards L-valine biosynthesis, eliminating competing metabolic pathways, and optimizing the expression of the heterologous enzymes.

Elucidation of Undiscovered Biological Functions and Mechanisms

The introduction of a methoxy (B1213986) group to the L-valine scaffold could impart novel biological activities. L-valine itself plays crucial roles in protein synthesis, metabolism, and has been shown to possess antialgal properties. nih.govnih.gov Investigating the biological effects of this compound is a key area for future research.

Initial studies would likely involve screening for a range of biological activities, including antimicrobial, antifungal, and cytotoxic effects. The compound could also be investigated for its potential to modulate cellular signaling pathways or enzyme activities. For example, the structural similarity to L-valine suggests that it might interact with proteins that bind or transport branched-chain amino acids.

Understanding the mechanism of action will be crucial. This could involve identifying the cellular targets of this compound through techniques such as affinity chromatography or genetic screens. It is also possible that the compound acts as a metabolic precursor to other bioactive molecules.

Applications as a Chemical Biology Tool

Unnatural amino acids are powerful tools for probing biological systems. portlandpress.comnih.govacs.org The unique methoxy group of this compound makes it a promising candidate for development as a chemical probe.

One potential application is in Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of this compound with an isotopically labeled methoxy group (e.g., ¹³CH₃) into a protein of interest would provide a unique NMR handle to study protein structure, dynamics, and ligand binding in a site-specific manner. nih.gov

Furthermore, the methoxy group could be chemically modified to introduce other functionalities, such as fluorescent tags or biotin, for protein labeling and visualization. jenabioscience.com This would enable the tracking of proteins within living cells and the study of protein-protein interactions. The development of orthogonal aminoacyl-tRNA synthetase/tRNA pairs for the site-specific incorporation of this compound into proteins will be a key enabling technology for these applications. profacgen.comnih.govmdpi.com

Table 2: Potential Applications of this compound as a Chemical Biology Tool

| Application | Methodology | Information Gained |

|---|---|---|

| NMR Spectroscopy | Site-specific incorporation of isotopically labeled this compound into proteins. nih.gov | Protein structure, dynamics, and ligand binding at a specific site. |

| Protein Labeling | Chemical modification of the methoxy group to attach probes like fluorophores or biotin. jenabioscience.com | Protein localization, trafficking, and protein-protein interactions. |

| Enzyme Inhibition Studies | Use as a potential inhibitor to study the active site and mechanism of enzymes that process L-valine. | Insights into enzyme function and potential for drug development. |

| Metabolic Probing | Tracing the metabolic fate of isotopically labeled this compound within cells. | Understanding of its uptake, metabolism, and incorporation into cellular components. |

Integration with "Omics" Technologies for Systems-Level Understanding

To gain a comprehensive understanding of the cellular effects of this compound, its study can be integrated with various "omics" technologies, such as metabolomics and proteomics. nih.govrsc.orgfrontiersin.org

Metabolomic profiling can be used to analyze the global changes in the cellular metabolome in response to treatment with this compound. plos.orgmdpi.com This could reveal perturbations in metabolic pathways and identify potential downstream effects of the compound.

Proteomics can be employed to identify proteins that are differentially expressed or post-translationally modified in the presence of this compound. Furthermore, if the compound is incorporated into proteins, proteomic analysis can be used to identify the sites and extent of incorporation.

The integration of these "omics" datasets will provide a systems-level view of the biological impact of this compound, offering insights into its mechanism of action and potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.